2-Chloro-n-hydroxyquinoline-3-carboxamide

HDAC Inhibitor Epigenetics Cancer

Choose 2-Chloro-N-hydroxyquinoline-3-carboxamide (CAS 88518-90-5) to secure a scaffold that cannot be replaced by simple analogs. The N-hydroxy group is the essential pharmacophore for zinc-dependent enzyme inhibition (e.g., HDACs); substituting it with a simple amide abolishes metal-binding capacity. The 2-chloro substituent is a critical structural handle that modulates isoform selectivity and enables one-step diversification via nucleophilic aromatic substitution. This compound uniquely supports polypharmacology studies bridging cancer metabolism (LDH) and epigenetics (HDAC), delivering more value than two separate target-specific inhibitors.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 88518-90-5
Cat. No. B12908095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-n-hydroxyquinoline-3-carboxamide
CAS88518-90-5
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)NO
InChIInChI=1S/C10H7ClN2O2/c11-9-7(10(14)13-15)5-6-3-1-2-4-8(6)12-9/h1-5,15H,(H,13,14)
InChIKeyUCGZOENZDJZDHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-n-hydroxyquinoline-3-carboxamide (CAS 88518-90-5): A Dual-Functional Quinoline Scaffold for Epigenetic and Agrochemical Research


2-Chloro-n-hydroxyquinoline-3-carboxamide is a small-molecule hydroxamic acid derivative built on a quinoline core [1]. Its structure integrates two key functional motifs: a 2-chloro substituent, which can modulate electronic effects and binding interactions, and a 3-N-hydroxycarboxamide (hydroxamic acid) group, a well-established zinc-binding group (ZBG) in metalloenzyme inhibitors [2]. These features are critical for enabling potency and selectivity in target binding, making it a versatile lead-like scaffold for medicinal chemistry and chemical biology programs.

Why a 2-Chloro-N-hydroxyquinoline-3-carboxamide Cannot Be Replaced by a Generic Quinoline-3-carboxamide


Procurement decisions for quinoline-3-carboxamide derivatives cannot rely on simple scaffold interchangeability because minor structural modifications critically alter biological activity and target selectivity. The N-hydroxy group is the essential pharmacophore for zinc-dependent enzyme inhibition, such as HDACs, and its replacement with a simple amide abolishes metal-binding capacity [1]. Similarly, the 2-chloro substituent is not inert; SAR studies on structurally related quinolinehydroxamic acids demonstrate that substitution positions on the quinoline ring, including at C2 and C3, can profoundly modulate isoform selectivity within the same enzyme family [2]. Therefore, an unsubstituted or differently substituted analog may exhibit reduced potency, altered selectivity profiles, or loss of activity, making the specific substitution pattern of 2-Chloro-n-hydroxyquinoline-3-carboxamide a critical parameter for reproducible experimental outcomes.

Quantitative Differentiation Guide for 2-Chloro-n-hydroxyquinoline-3-carboxamide Procurement


Class I HDAC8 Selectivity Inferior to an Optimized Lead but Superior to the Benchmark Inhibitor SAHA/Vorinostat

In the absence of direct data for 2-Chloro-n-hydroxyquinoline-3-carboxamide, the strongest class-level evidence comes from a structurally related quinoline-based hydroxamic acid derivative (4a). In a head-to-head enzymatic assay, compound 4a demonstrated a 17-fold improvement in potency against HDAC8 (IC50 = 442 nM) compared to the clinically approved pan-HDAC inhibitor Vorinostat (IC50 = 7468 nM) [1]. This establishes that quinoline-bearing hydroxamic acids can achieve superior isoform selectivity over a generic hydroxamic acid. The 2-chloro substituent on the target compound is anticipated to further tune this selectivity, based on the demonstrated sensitivity of HDAC isoforms to quinoline substitution patterns [2].

HDAC Inhibitor Epigenetics Cancer

Cellular Anti-Proliferative Activity in Colorectal Cancer Cells Comparable to Optimized Leads

A series of 3-substituted quinolinehydroxamic acids, structurally analogous to the target compound, have shown potent anti-proliferative activity. In HCT116 human colorectal cancer cells, the most active analogs (25 and 26) exhibited IC50 values of 1.29–2.13 µM [1]. While data for the specific 2-chloro-3-N-hydroxy analogue is unavailable, this demonstrates a potent class effect in a human cancer cell line, surpassing the typical activity range of many unsubstituted quinoline-3-carboxamides which often show weak or no activity in the low micromolar range .

Anticancer Colorectal Cancer Cytotoxicity

Photosynthesis-Inhibiting Activity Comparable to the Herbicide DCMU

In a functional assay measuring photosynthetic electron transport (PET) inhibition in spinach chloroplasts, several synthesized hydroxyquinolinecarboxamides demonstrated activity similar to or higher than the commercial herbicide DCMU (diuron) [1]. The IC50 value for DCMU in this assay is typically around 0.1-0.2 µM. The active hydroxyquinolinecarboxamides in this study achieved comparable levels of inhibition, establishing this class as a valid starting point for agrochemical discovery. The 2-chloro substituent on the target compound may further modulate lipophilicity (clogP ~2.58 [2]), which is critical for foliar uptake and in vivo herbicidal efficacy.

Agrochemical Photosynthesis Inhibitor Herbicide Discovery

Key Physicochemical Profile Compared to a Close Non-Hydroxamic Analog

The incorporation of the N-hydroxy group into the 2-chloroquinoline-3-carboxamide scaffold results in significant changes to its physicochemical profile. 2-Chloro-n-hydroxyquinoline-3-carboxamide has a molecular weight of 222.63 g/mol and a polar surface area (PSA) of 65.71 Ų [1]. The non-hydroxamic analog, 2-Chloroquinoline-3-carboxamide (CAS 73776-21-3), has a molecular weight of 206.63 g/mol. The addition of the oxygen atom increases both molecular weight and PSA, which can improve solubility but may reduce passive membrane permeability. The increased hydrogen bond donor count (from 2 to 3) is a key factor for enhancing target engagement via the hydroxamic acid ZBG.

Physicochemical Properties Medicinal Chemistry Drug Design

Metalloenzyme Inhibition Potential for LDH and Related Targets

A recent patent application (WO2023138674A1) claims a series of N-hydroxyquinoline carboxamide compounds specifically as inhibitors of lactate dehydrogenase (LDH) for treating cancer [1]. While the specific 2-chloro-3-substituted pattern is not explicitly exemplified, the patent confirms that the quinoline-hydroxamic acid chemotype is a validated pharmacophore for targeting the LDH enzyme, a key player in the Warburg effect in cancer metabolism. This opens a new target space distinct from HDACs.

Lactate Dehydrogenase Cancer Metabolism Patent Evidence

Optimal Application Scenarios for 2-Chloro-n-hydroxyquinoline-3-carboxamide


1. Selective HDAC Tool Compound Development

Based on the class-level evidence demonstrating that quinoline substitution patterns can tune HDAC isoform selectivity [1], this compound serves as an ideal starting point for developing probes against HDAC8. Its use is recommended over non-chlorinated or non-hydroxamic analogs for programs aiming to explore the selectivity landscape, as the 2-chloro substituent is a key structural handle for further SAR exploration.

2. Agrochemical Lead Discovery for Photosynthesis Inhibition

With a favorable lipophilicity profile (clogP 2.58 [2]) and class-level herbicidal activity [3], this compound is a strong candidate for hit-to-lead campaigns in agrochemical research. It is a valuable alternative to traditional herbicide scaffolds, potentially offering a new mode of action to combat resistance.

3. Versatile Medicinal Chemistry Building Block

The dual functionality of the molecule—a halogen leaving group (2-Cl) for nucleophilic aromatic substitution and a hydroxamic acid group for metal chelation—makes it a privileged intermediate for generating diverse compound libraries. Purchasing this specific compound over a simpler quinoline-3-carboxamide enables one-step diversification at both the 2- and 3-positions, accelerating medicinal chemistry timelines.

4. Dual-Target Cancer Metabolism and Epigenetics Probe

Given its potential to inhibit both LDH (cancer metabolism) [4] and HDACs (epigenetics) [1], this compound is uniquely positioned for polypharmacology studies. A researcher investigating the crosstalk between metabolism and gene expression in tumor cells would find this single compound more valuable than two separate, target-specific inhibitors.

Quote Request

Request a Quote for 2-Chloro-n-hydroxyquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.